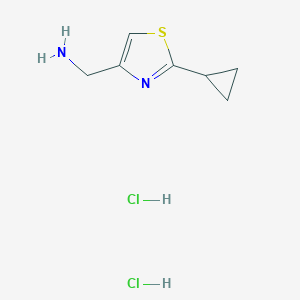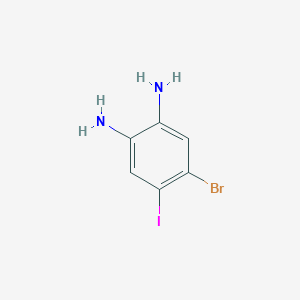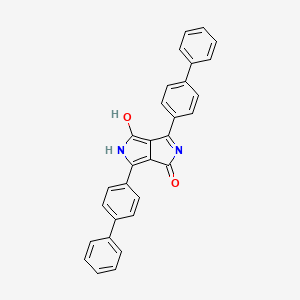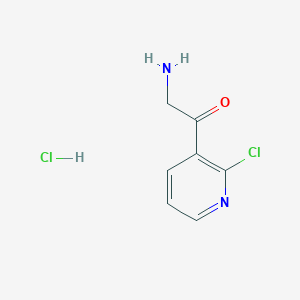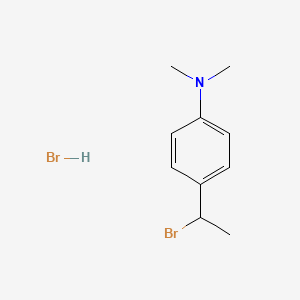![molecular formula C7H8N4O B1384165 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 90065-66-0](/img/structure/B1384165.png)
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
概述
描述
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a fascinating compound known for its unique structure and diverse applications in various scientific fields
作用机制
Target of Action
The primary target of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of intracellular tyrosine kinase that mediates the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity. This inhibition disrupts the signaling of cytokines and growth factors, leading to changes in cellular processes such as inflammation and immune response .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
The ADME properties of this compound have been studied in vitro . It has been found to exhibit an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory activity . Further pharmacokinetic tests are needed to fully understand its bioavailability and distribution within the body .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in inflammation and modulation of immune response . This can be beneficial in conditions where these processes are dysregulated, such as in autoimmune diseases .
生化分析
Biochemical Properties
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions due to its ability to mimic natural nucleosides. This compound interacts with several enzymes, including thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis . The interaction with thymidylate synthase inhibits the conversion of deoxyuridylate to deoxythymidylate, leading to a disruption in DNA replication and cell proliferation . Additionally, this compound has been shown to interact with adenosine receptors, particularly the A1-adenosine receptor, acting as an antagonist . This interaction affects various signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thymidylate synthase and dihydrofolate reductase leads to cell cycle arrest and apoptosis in rapidly dividing cells . Furthermore, as an adenosine receptor antagonist, this compound can inhibit the adenosine-mediated signaling pathways, affecting processes such as inflammation, neurotransmission, and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of thymidylate synthase, preventing the enzyme from catalyzing the formation of deoxythymidylate from deoxyuridylate . This binding interaction is competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site. Additionally, this compound inhibits dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels, which are necessary for nucleotide biosynthesis . The compound’s antagonistic action on adenosine receptors involves binding to the receptor and blocking the effects of adenosine, thereby modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s role in disrupting DNA synthesis and cell cycle progression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as myelosuppression and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 isoforms and uridine diphosphate-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of nucleotide pools and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by the compound’s structural similarity to nucleosides, allowing it to be incorporated into nucleic acids . Additionally, post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multiple steps starting from simple precursors. A commonly used method includes the cyclization of 2-amino-4-methylpyrimidine-5-carboxamide with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid, with temperatures ranging from room temperature to reflux.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: : 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: : Typically conducted using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: : Involves nucleophilic or electrophilic substitution reactions using reagents like halides or nitriles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide (DMSO), acetic acid.
Major Products: : The reactions yield various derivatives of this compound, such as hydroxylated, methylated, or halogenated compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: : Utilized in the development of new materials with unique chemical properties.
相似化合物的比较
Compared to similar compounds, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its unique structural features and versatile reactivity. Some similar compounds include:
2-Amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
7-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
2-Amino-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
This uniqueness makes this compound a valuable compound in various fields of scientific research and industrial applications.
属性
IUPAC Name |
2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H3,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCBWFNVTDNYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442005 | |
| Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90065-66-0 | |
| Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
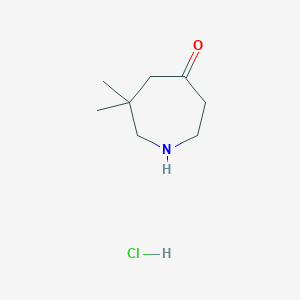
![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

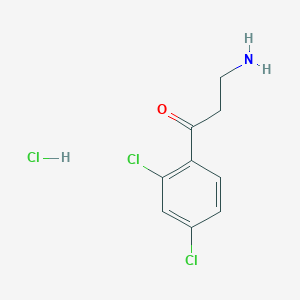
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)

